N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide
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Overview
Description
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide is a compound that features a benzodioxane ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The benzodioxane moiety is known for its presence in several biologically active compounds, making this compound a compound worth exploring for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide typically involves the reaction of 1,4-benzodioxane-6-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives of the benzodioxane ring.
Reduction: Amines derived from the acrylamide moiety.
Substitution: Substituted benzodioxane derivatives.
Scientific Research Applications
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzodioxane ring system can also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide
Uniqueness
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide is unique due to its acrylamide moiety, which imparts distinct reactivity and potential applications compared to other benzodioxane derivatives. The presence of the acrylamide group allows for polymerization and other reactions that are not possible with similar compounds lacking this functional group.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C13H15NO3/c1-3-13(15)14-9(2)10-4-5-11-12(8-10)17-7-6-16-11/h3-5,8-9H,1,6-7H2,2H3,(H,14,15) |
InChI Key |
OQXVBWUZVRYWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C=C |
Origin of Product |
United States |
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